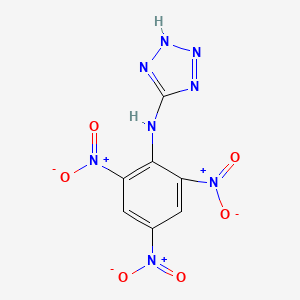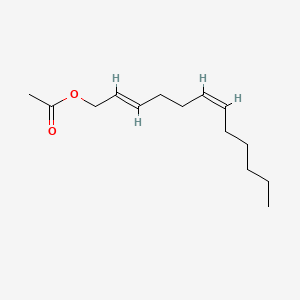
(2E,6Z)-Dodeca-2,6-dienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6Z)-Dodeca-2,6-dienyl acetate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by the presence of a dodecadienyl group with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively, and an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Dodeca-2,6-dienyl acetate can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification methods such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6Z)-Dodeca-2,6-dienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products Formed
Epoxides: Formed through epoxidation of the double bonds.
Diols: Resulting from dihydroxylation of the double bonds.
Saturated Esters: Produced by the reduction of the diene.
Wissenschaftliche Forschungsanwendungen
(2E,6Z)-Dodeca-2,6-dienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E,6Z)-Dodeca-2,6-dienyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s insecticidal properties could be linked to its interference with the nervous system of insects, leading to paralysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6Z)-2,6-Nonadien-1-Yl acetate: Another fatty alcohol ester with similar structural features but a shorter carbon chain.
N-isobutyl-2,6,8-decatrienamide: A compound with similar double bond configurations but different functional groups.
Uniqueness
(2E,6Z)-Dodeca-2,6-dienyl acetate is unique due to its specific dodecadienyl structure and acetate ester group, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different physical properties and reactivity.
Eigenschaften
CAS-Nummer |
93923-92-3 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
[(2E,6Z)-dodeca-2,6-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b8-7-,12-11+ |
InChI-Schlüssel |
UHTJWXRTCBZWQH-OFALOCIGSA-N |
Isomerische SMILES |
CCCCC/C=C\CC/C=C/COC(=O)C |
Kanonische SMILES |
CCCCCC=CCCC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


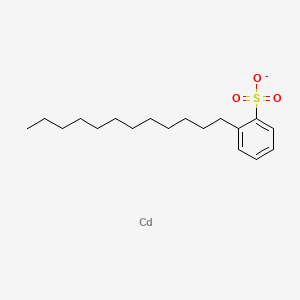


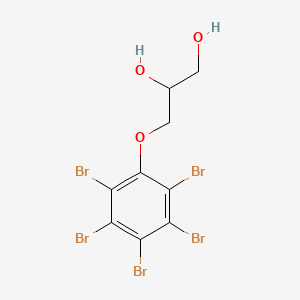
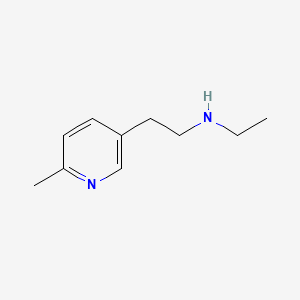
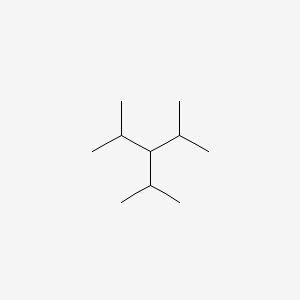
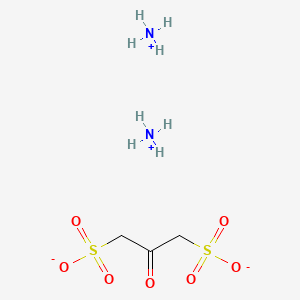

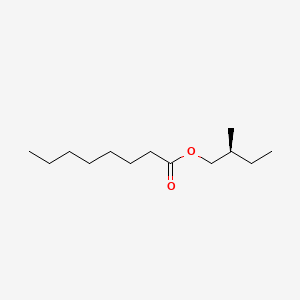
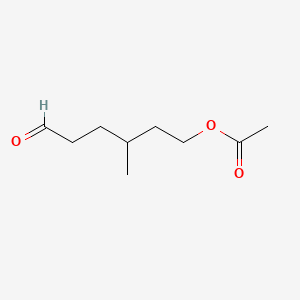
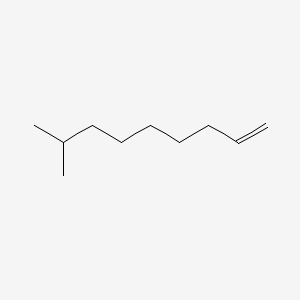

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
